2-(2,5-diclorofenil)etanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

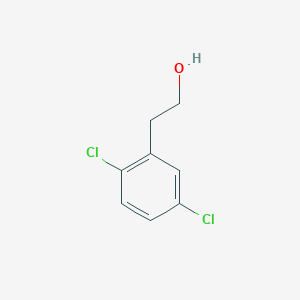

2-(2,5-Dichlorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8Cl2O and its molecular weight is 191.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2,5-Dichlorophenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dichlorophenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Common Synthesis Methods:

- Reduction of Ketones : The compound can be synthesized through the reduction of (2,5-dichlorophenyl)acetone using reducing agents like lithium aluminum hydride (LiAlH4).

- Nucleophilic Substitution : This method involves the substitution of halogen atoms in related compounds.

Biological Activities

Research indicates that 2-(2,5-Dichlorophenyl)ethan-1-ol exhibits significant biological activity, particularly as a beta-adrenergic receptor antagonist. This activity suggests potential therapeutic effects in treating cardiovascular diseases by blocking the binding of hormones such as epinephrine and norepinephrine to these receptors.

Key Biological Properties:

- Beta-Adrenergic Receptor Antagonism : Inhibits the action of hormones that increase heart rate and blood pressure.

- Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties akin to its derivative diclofenac .

- Analgesic Potential : Similar to diclofenac, it may provide pain relief through its biological interactions.

Applications in Medicinal Chemistry

The primary application of 2-(2,5-Dichlorophenyl)ethan-1-ol lies in its role as an intermediate in the synthesis of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. Its unique structure allows it to interact effectively with biological systems, making it valuable for drug development.

Potential Therapeutic Applications:

- Cardiovascular Treatments : Due to its beta-blocking properties.

- Anti-inflammatory Drugs : As a precursor for NSAIDs.

- Analgesics : For pain management therapies.

Case Studies and Research Findings

Several studies have investigated the applications and effects of 2-(2,5-Dichlorophenyl)ethan-1-ol:

- Cardiovascular Research : A study demonstrated that compounds similar to 2-(2,5-Dichlorophenyl)ethan-1-ol could effectively block beta-adrenergic receptors in vitro, suggesting potential for developing new cardiovascular therapies.

- Anti-inflammatory Studies : Research indicated that derivatives of this compound exhibit anti-inflammatory effects comparable to diclofenac, warranting further investigation into their mechanisms and efficacy .

- Drug Metabolism Interaction : Investigations into how 2-(2,5-Dichlorophenyl)ethan-1-ol interacts with cytochrome P450 enzymes reveal implications for drug metabolism and pharmacokinetics, highlighting its importance in understanding drug interactions.

Actividad Biológica

2-(2,5-Dichlorophenyl)ethan-1-ol, also known as 2-(2,5-dichlorophenyl)ethanol, is a chlorinated phenolic compound that has garnered attention for its potential biological activities. While it is not widely recognized as a therapeutic agent, preliminary studies have indicated various biological effects that warrant further investigation.

Chemical Structure

The compound features a dichlorophenyl group attached to an ethanolic structure, which contributes to its chemical reactivity and biological interactions. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has shown that 2-(2,5-Dichlorophenyl)ethan-1-ol exhibits antimicrobial properties. In a study assessing the activity of various chlorinated phenolic compounds, it was observed that this compound demonstrated moderate antibacterial effects against certain Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 64 μg/mL for Staphylococcus aureus and 128 μg/mL for Escherichia coli .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that 2-(2,5-Dichlorophenyl)ethan-1-ol has a moderate cytotoxic profile. The compound was tested on HepG2 liver cells and exhibited an IC50 value of approximately 50 μM, indicating a need for caution regarding its potential toxicity in therapeutic applications .

Anti-Chlamydial Activity

In a recent study focusing on the synthesis of new compounds with anti-chlamydial activity, derivatives of chlorinated phenols were evaluated. Although 2-(2,5-Dichlorophenyl)ethan-1-ol was not the primary focus, it served as a scaffold for developing compounds with enhanced activity against Chlamydia trachomatis. The findings suggested that modifications to the dichlorophenyl group could lead to improved efficacy .

The precise mechanism by which 2-(2,5-Dichlorophenyl)ethan-1-ol exerts its biological effects remains unclear. However, it is hypothesized that its antimicrobial activity may be linked to membrane disruption in bacterial cells or interference with enzymatic pathways critical for bacterial survival.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored various derivatives of chlorinated phenols and their antimicrobial efficacy. In this context, 2-(2,5-Dichlorophenyl)ethan-1-ol was included as a reference compound. The results indicated that while it exhibited some activity, modifications to the structure often led to increased potency against specific pathogens .

Safety Assessments

Safety data sheets (SDS) indicate that exposure to high concentrations of 2-(2,5-Dichlorophenyl)ethan-1-ol may pose risks such as skin irritation and respiratory issues. Handling precautions include using personal protective equipment and ensuring adequate ventilation during use .

Propiedades

IUPAC Name |

2-(2,5-dichlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAXYYQCCIYTEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541841 |

Source

|

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-87-2 |

Source

|

| Record name | 2-(2,5-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.